molecular formula C28H29N3O4 B2455708 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 894558-26-0

2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2455708
CAS No.: 894558-26-0
M. Wt: 471.557
InChI Key: LPBUIPYIHXAFRD-UHFFFAOYSA-N
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Description

2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities and is often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Methoxylation: The methoxy groups are typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Final Coupling: The final step involves coupling the quinoline derivative with 4-methoxyphenylacetic acid under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a dihydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to quinone derivatives, while reduction can yield dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s quinoline core suggests potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting their activity. The quinoline core is known to intercalate with DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler compound with a similar core structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

What sets 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide apart is the specific substitution pattern on the quinoline core, which can lead to unique biological activities and chemical properties.

Properties

IUPAC Name

2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-4-19-5-8-22(9-6-19)29-17-21-15-20-7-12-25(35-3)16-26(20)31(28(21)33)18-27(32)30-23-10-13-24(34-2)14-11-23/h5-16,29H,4,17-18H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBUIPYIHXAFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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